Methyl 3-(4-Methoxy-3-indolyl)propanoate

Description

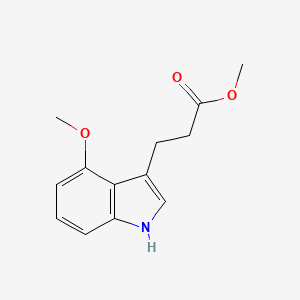

Methyl 3-(4-Methoxy-3-indolyl)propanoate is an indole-derived ester characterized by a methoxy (-OCH₃) group at the 4-position of the indole ring and a methyl propanoate moiety at the 3-position. This compound is of interest in medicinal and synthetic chemistry due to the indole scaffold's prevalence in bioactive molecules. Indole derivatives are often explored for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .

For example, ethyl 3-(1-methoxy-1H-3-indolyl)-3-oxopropanoate is synthesized by reacting acid chlorides with malonate dianions .

Properties

Molecular Formula |

C13H15NO3 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

methyl 3-(4-methoxy-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C13H15NO3/c1-16-11-5-3-4-10-13(11)9(8-14-10)6-7-12(15)17-2/h3-5,8,14H,6-7H2,1-2H3 |

InChI Key |

NSSDKOIJBXPNGN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves the functionalization of indole derivatives, particularly 4-methoxyindole, followed by esterification or direct alkylation to introduce the propanoate moiety at the 3-position of the indole ring. The synthetic routes can be broadly categorized into:

- Alkylation of 4-methoxyindole derivatives with haloesters or equivalent electrophiles.

- Use of protected amino acid derivatives followed by selective functional group transformations.

- Catalytic functionalization via transition-metal-catalyzed borylation and subsequent transformations.

Alkylation Using Methyl Cyanoacetate and Sodium Hydride

One efficient method reported involves the use of methyl cyanoacetate as the alkylating agent and sodium hydride as the base to generate the reactive intermediate, which subsequently reacts with a halogenated 4-methoxyindole derivative to yield the ester product.

Reaction Conditions and Key Parameters:

| Parameter | Details |

|---|---|

| Base | Sodium hydride (NaH) |

| Alkylating agent | Methyl cyanoacetate |

| Solvent | Benzene, N,N'-dimethylformamide, or dimethoxyethane |

| Temperature | 20 °C (preferred to minimize side reactions) to 130 °C |

| Molar Ratios | Alkali metal base to precursor: ~1:1 |

| Reaction Time | Not explicitly stated, typically several hours |

- Sodium hydride deprotonates methyl cyanoacetate to form an enolate intermediate.

- This intermediate reacts with halogenated 4-methoxyindole derivatives (chlorine, bromine, or iodine substituted) to form the desired this compound.

- The reaction is preferably conducted near 20 °C to avoid undesired side reactions such as reductions.

This method is noted for its economic and relatively short synthetic process compared to prior art.

Transition Metal-Catalyzed Functionalization of Tryptophan Derivatives

An alternative approach involves the direct C7 functionalization of tryptophan derivatives, which can be adapted for 4-methoxyindole systems. This method uses iridium and palladium catalysts to achieve selective borylation and subsequent protodeboronation, ultimately furnishing methyl esters of substituted indolylpropanoates.

| Reagent/ Catalyst | Role |

|---|---|

| (1,5-Cyclooctadiene)(methoxy)iridium(I) dimer | Catalyst for borylation |

| 4,4'-Di-tert-butyl-2,2'-bipyridine | Ligand for iridium catalyst |

| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | Boron source |

| Palladium(II) acetate | Catalyst for selective protodeboronation |

| Acetic acid | Solvent and reaction medium |

| Temperature | 30–60 °C |

Procedure Summary:

- N-Boc-L-tryptophan methyl ester is subjected to iridium-catalyzed diborylation.

- The diborylated intermediate undergoes palladium-catalyzed protodeboronation to selectively remove boron at the C2 position.

- This two-step, single-flask operation yields the desired this compound derivative in high yield (up to 85%).

Esterification via Alkylation of Hydroxyindole Derivatives

Another approach involves the alkylation of hydroxy-substituted methyl benzoates with haloesters under basic conditions, which can be adapted for methoxyindole derivatives.

| Component | Quantity/Condition |

|---|---|

| Methyl 4-hydroxy-3-methoxybenzoate | 0.01 mol |

| Potassium carbonate | 0.02 mol (2 equivalents) |

| Solvent | Acetone (10 mL) |

| Temperature | 65 °C |

| Alkylating agent | Methyl bromoacetate (1.2 equivalents) |

| Reaction time | 24 hours |

- After reaction completion (monitored by TLC), solvent removal by steam distillation.

- Extraction with ethyl acetate.

- Purification by crystallization after standing at room temperature for two weeks.

- Yield reported: 66.2% based on starting hydroxy compound.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Sodium hydride and methyl cyanoacetate alkylation | NaH, methyl cyanoacetate, 20 °C, benzene/DMF solvent | Not explicitly stated; efficient | Economic, short process | Requires careful temperature control to avoid side reactions |

| Transition metal-catalyzed borylation/protodeboronation | Iridium catalyst, Pd(OAc)2, acetic acid, 30-60 °C | Up to 85 | High selectivity, single-flask operation | Requires expensive catalysts, inert atmosphere |

| Alkylation of hydroxy-methoxybenzoate with methyl bromoacetate | K2CO3, acetone, 65 °C, 24 h | 66.2 | Straightforward, mild conditions | Longer reaction time, moderate yield |

Research Findings and Notes

- The sodium hydride/methyl cyanoacetate method allows preparation of this compound derivatives with control over regioselectivity and functional group tolerance.

- Transition metal-catalyzed methods provide a modern, catalytic alternative that can be more selective and efficient, albeit with higher cost and complexity.

- Alkylation of hydroxy-substituted aromatic esters with haloesters under basic conditions is a classical method adaptable for indole derivatives, offering moderate yields and relatively simple operation.

- Temperature control is critical across methods to minimize side reactions such as reductions or over-alkylation.

- Solvent choice impacts reaction efficiency and purity of products; polar aprotic solvents like DMF or DME are preferred in metal-catalyzed or base-mediated reactions.

Chemical Reactions Analysis

Acid-Catalyzed Prenylation Reactions

The indole ring undergoes regioselective prenylation under acidic aqueous conditions. In a bioinspired approach using H₂SO₄ or HCl as catalysts:

-

Reagents : Prenyl alcohol (19 ) or DMAPP (1 ) in water.

-

Products : C3-prenylated indoles (e.g., 13 , 14 ) with yields up to 22% for endo-13 and 6% for exo-14 under HCl catalysis .

-

Mechanism : Protonation of the indole nitrogen facilitates electrophilic attack at C3, followed by Cope rearrangement to form C4-prenylated derivatives in biosynthetic pathways .

Table 1: Prenylation Results

| Entry | Electrophile | Catalyst | Major Products (Yield %) |

|---|---|---|---|

| 1 | 19 | H₂SO₄ | 12 (20%), 15 (16%) |

| 2 | 20 | H₂SO₄ | Trace prenylated products |

| 3 | 19 | HCl | endo-13 (22%) |

Photolytic Decomposition

The methyl ester group acts as a photoremovable protecting group under UV irradiation:

-

Conditions : Irradiation in degassed methanol or aqueous media .

-

Products : Releases carboxylic acid derivatives via photoenol intermediates.

Key Observations :

-

Triplet enol (3E ) and quinoid tautomer (3pQ *) intermediates detected via laser flash spectroscopy .

-

Acidic conditions accelerate proton transfer, favoring (E)-photoenol formation .

Alkylation and Cyclization

The indole nitrogen and propanoate side chain participate in Michael additions and cyclizations:

-

Example : Reaction with methyl acrylate under thermal conditions produces polycyclic quinolizine derivatives (e.g., III , IV ) .

-

Yields :

Mechanistic Insight :

Demethylation and Functionalization

The 4-methoxy group undergoes demethylation under strong acidic or halogenating conditions:

-

Products : 3-(4-hydroxyindolyl)propanoate derivatives.

Ester Hydrolysis and Transesterification

The propanoate ester is hydrolyzed to carboxylic acids or transesterified:

Table 2: Hydrolysis Conditions

| Method | Reagents | Product | Yield (%) |

|---|---|---|---|

| A1 | BOP-Cl, Et₃N | Carboxylic acid derivatives | 60–77 |

| A2 | H₂SO₄, MeOH reflux | Methyl ester hydrolysis | 77 |

Electrophilic Aromatic Substitution

The indole ring participates in halogenation and nitration:

Scientific Research Applications

MFCD31977888 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Core

Bromo- and Methyl-Substituted Analogs

- Methyl 3-(4-Bromo-5-methyl-3-indolyl)propanoate (SY250714): The bromo and methyl substituents at positions 4 and 5 increase molecular weight (MW ≈ 312.2 g/mol) and steric bulk compared to the target compound.

- Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate: The ethyl ester (vs. methyl) increases lipophilicity (logP ≈ 3.5 vs. 3.2 for methyl), affecting membrane permeability .

Methoxyimino Derivatives

- Methyl 3-(Methoxyimino)-3-(4-methoxyphenyl)propanoate: The methoxyimino group introduces a planar, conjugated system, altering electronic properties (NMR δ 7.60–7.51 ppm for aromatic protons) . The cis:trans ratio (7:93) impacts crystallinity and solubility, with the trans isomer dominating due to steric factors .

Functional Group Modifications

Carboxylic Acid vs. Ester

- 3-[2-(4-Methoxyphenyl)-1H-indol-3-yl]propanoic Acid: Replacing the methyl ester with a carboxylic acid increases polarity (PSA ≈ 62.3 vs. 50.2 for the ester), reducing cell permeability but improving water solubility. This acid derivative (MW 295.33 g/mol) may act as a prodrug precursor .

Hydroxy-Methoxy Phenyl Derivatives

- Methyl 3-(3-Hydroxy-4-methoxyphenyl)propanoate: The phenolic -OH group (pKa ≈ 10) introduces hydrogen-bonding capacity, enhancing interactions with biological targets. However, it reduces metabolic stability compared to the fully methoxylated analog .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Electronic Effects : Methoxy groups at the 4-position of indole enhance electron density, facilitating electrophilic substitution reactions. Bromine substituents redirect reactivity toward metal-catalyzed couplings .

- Thermodynamic Stability: The dominance of trans isomers in methoxyimino derivatives (93%) underscores the role of steric hindrance in stabilizing specific conformers .

Q & A

Advanced Research Question

- Docking Studies : Model interactions with targets (e.g., enzymes in alkaloid biosynthesis) using software like AutoDock.

- QSAR : Correlate substituent effects (e.g., methoxy position) with activity using descriptors like logP and H-bonding capacity.

- Case Study : used similar strategies for optimizing dual MDM2/4 inhibitors, highlighting the utility of iterative synthesis and computational screening .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Purification : Column chromatography is impractical at scale; switch to crystallization or flash distillation.

- Yield Optimization : Catalytic methods (e.g., Pd-mediated cross-coupling) reduce reagent waste.

- Stability : Monitor ester hydrolysis under storage conditions (e.g., pH 7.4 buffers) to assess shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.